molecular formula C12H21NO5 B611188 t-Boc-aminooxy-PEG2-Propargyl CAS No. 1895922-74-3

t-Boc-aminooxy-PEG2-Propargyl

Cat. No.: B611188
CAS No.: 1895922-74-3
M. Wt: 259.3
InChI Key: XXPUFYWATPLMHN-UHFFFAOYSA-N
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Description

t-Boc-aminooxy-PEG2-Propargyl: is a compound widely used in the field of click chemistry. It is a crosslinker containing a propargyl group and a t-Boc-aminooxy group. The propargyl group can react with azide-bearing compounds or biomolecules via copper-catalyzed azide-alkyne click chemistry to yield a stable triazole linkage. The t-Boc-aminooxy group can be deprotected under mild acidic conditions. The hydrophilic polyethylene glycol (PEG) spacer increases solubility in aqueous media .

Scientific Research Applications

t-Boc-aminooxy-PEG2-Propargyl has a wide range of applications in scientific research, including:

    Chemistry: It is used as a crosslinker in click chemistry reactions to create stable triazole linkages.

    Biology: The compound is used to modify biomolecules, such as proteins and nucleic acids, for various biological studies.

    Medicine: It is employed in the development of drug delivery systems and therapeutic agents.

    Industry: The compound is used in the synthesis of advanced materials and polymers

Mechanism of Action

Target of Action

The primary target of t-Boc-aminooxy-PEG2-Propargyl are biomolecules that contain azide groups . The compound is used as a crosslinker to connect these biomolecules, creating bioconjugates with specific functionalities .

Mode of Action

This compound interacts with its targets through a process known as copper-catalyzed azide-alkyne Click Chemistry . The propargyl group in the compound reacts with azide-bearing compounds or biomolecules to yield a stable triazole linkage . The t-Boc-aminooxy group can be deprotected under mild acidic conditions .

Biochemical Pathways

The compound plays a significant role in the creation of bioconjugates, which can be used to study the interactions between biomolecules and to construct biosensors . The presence of the PEG chain in the compound also ensures a certain level of biocompatibility and stability, allowing the bioconjugates to maintain their structure and functionality in complex biological environments .

Pharmacokinetics

This property can enhance the bioavailability of the compound, making it an effective carrier for drug delivery .

Result of Action

The primary result of the action of this compound is the creation of stable bioconjugates. These bioconjugates can be used for various purposes, including studying biomolecular interactions and constructing biosensors . In the context of drug delivery, the compound can connect drug molecules to the PEG chain, enabling targeted drug delivery and release .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound should be stored in a cool, dry, and ventilated place, away from light . Frequent thawing should be avoided, and the compound should be used immediately after preparation and stored at temperatures below -20°C .

Safety and Hazards

Based on the available information, t-Boc-aminooxy-PEG2-propargyl is not classified as a hazard .

Future Directions

T-Boc-aminooxy-PEG2-propargyl is a crosslinker that has potential applications in various fields due to its ability to form stable linkages . Its use in drug delivery and other biomedical applications could be explored further .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of t-Boc-aminooxy-PEG2-Propargyl typically involves the following steps:

    Protection of the aminooxy group: The aminooxy group is protected with a t-Boc (tert-butoxycarbonyl) group to prevent unwanted reactions during subsequent steps.

    PEGylation: The protected aminooxy group is then linked to a PEG2 (polyethylene glycol with two ethylene glycol units) spacer.

    Introduction of the propargyl group: The final step involves attaching a propargyl group to the PEG2 spacer.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Chemical Reactions Analysis

Types of Reactions: t-Boc-aminooxy-PEG2-Propargyl undergoes several types of chemical reactions, including:

    Click Chemistry: The propargyl group reacts with azide-bearing compounds via copper-catalyzed azide-alkyne click chemistry to form stable triazole linkages.

    Deprotection: The t-Boc-aminooxy group can be deprotected under mild acidic conditions to reveal the free aminooxy group.

Common Reagents and Conditions:

    Copper Catalysts: Copper(I) catalysts are commonly used in the click chemistry reactions involving the propargyl group.

    Acidic Conditions: Mild acidic conditions, such as dilute hydrochloric acid, are used for the deprotection of the t-Boc-aminooxy group.

Major Products:

Comparison with Similar Compounds

    t-Boc-aminooxy-PEG-Propargyl: Similar to t-Boc-aminooxy-PEG2-Propargyl but with a different PEG spacer length.

    Aminooxy-PEG-Propargyl: Lacks the t-Boc protection group, making it more reactive but less stable.

    Propargyl-PEG: Contains only the propargyl group without the aminooxy functionality.

Uniqueness: this compound is unique due to its combination of a t-Boc-protected aminooxy group and a propargyl group linked by a PEG2 spacer. This combination provides both stability and reactivity, making it highly versatile for various applications in chemistry, biology, medicine, and industry .

Properties

IUPAC Name

tert-butyl N-[2-(2-prop-2-ynoxyethoxy)ethoxy]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21NO5/c1-5-6-15-7-8-16-9-10-17-13-11(14)18-12(2,3)4/h1H,6-10H2,2-4H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXPUFYWATPLMHN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NOCCOCCOCC#C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601178343
Record name 3,6,9-Trioxa-2-azadodec-11-ynoic acid, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601178343
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

259.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1895922-74-3
Record name 3,6,9-Trioxa-2-azadodec-11-ynoic acid, 1,1-dimethylethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1895922-74-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3,6,9-Trioxa-2-azadodec-11-ynoic acid, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601178343
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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